Hexahydro-7-phenyl-2-(2-propenyl)imidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride
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Overview
Description
“7-Fenil-1,5,6,7,8,8a-esaidro-2-(2-propenil)imidazo(1,5-a)pirazin-3(2H)-one cloridrato” is a complex organic compound that belongs to the class of imidazopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Fenil-1,5,6,7,8,8a-esaidro-2-(2-propenil)imidazo(1,5-a)pirazin-3(2H)-one cloridrato” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the imidazopyrazine core through cyclization reactions.
- Introduction of the phenyl group via electrophilic aromatic substitution.
- Addition of the propenyl group through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate the reaction.
- Control of temperature and pressure to favor the desired product.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-Fenil-1,5,6,7,8,8a-esaidro-2-(2-propenil)imidazo(1,5-a)pirazin-3(2H)-one cloridrato” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “7-Fenil-1,5,6,7,8,8a-esaidro-2-(2-propenil)imidazo(1,5-a)pirazin-3(2H)-one cloridrato” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “7-Fenil-1,5,6,7,8,8a-esaidro-2-(2-propenil)imidazo(1,5-a)pirazin-3(2H)-one cloridrato” include other imidazopyrazines with different substituents. Examples are:
- 7-Phenyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazine-3(2H)-one.
- 7-(2-Propenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazine-3(2H)-one.
Uniqueness
The uniqueness of “7-Fenil-1,5,6,7,8,8a-esaidro-2-(2-propenil)imidazo(1,5-a)pirazin-3(2H)-one cloridrato” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
91533-00-5 |
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Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
7-phenyl-2-prop-2-enyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-8-17-12-14-11-16(9-10-18(14)15(17)19)13-6-4-3-5-7-13;/h2-7,14H,1,8-12H2;1H |
InChI Key |
ZTNJDLFBVQTZRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2CN(CCN2C1=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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